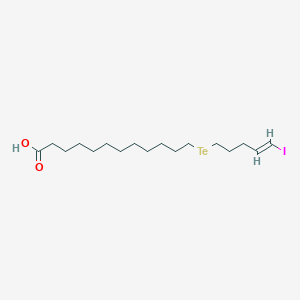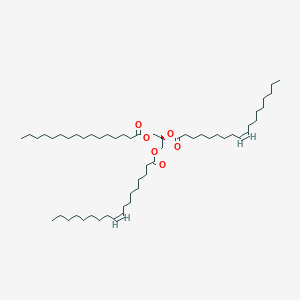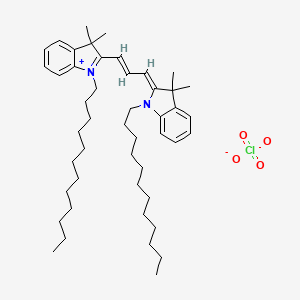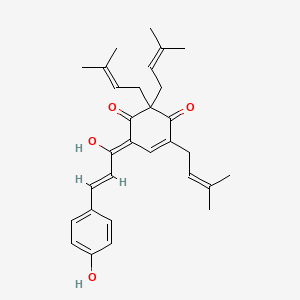
Butirosin disulfate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butirosin disulfate salt is a natural antibiotic used in chemotherapy and medicine to treat infections caused by microorganisms. It is derived from the antibiotic butirosin, which belongs to the group of antibiotics called aminoglycosides . The chemical structure of this compound is based on the chemical structure of butirosin, and it is known for its effectiveness against a wide range of gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butirosin disulfate salt involves the fermentation of Bacillus circulans, which produces butirosin. The antibiotic is then isolated and purified. The sulfation process involves the addition of sulfuric acid to butirosin to form the disulfate salt . This process requires precise control of reaction conditions, including temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the isolation and purification steps are optimized for efficiency. The sulfation process is carefully monitored to maintain the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Butirosin disulfate salt undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
Butirosin disulfate salt has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, this compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells.
Medicine: Clinically, this compound is used to treat infections caused by gram-positive and gram-negative bacteria.
Mechanism of Action
Butirosin disulfate salt exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the elongation step of protein synthesis, leading to the death of the bacterial cell . The molecular targets of this compound include the 30S subunit of the bacterial ribosome, and the pathways involved in its mechanism of action are related to the inhibition of translation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H45N5O20S2 |
|---|---|
Molecular Weight |
751.7 g/mol |
IUPAC Name |
4-amino-N-[(2R,3R)-5-amino-4-[(3S,4R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |
InChI |
InChI=1S/C21H41N5O12.2H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4)/t6?,7?,8?,9?,10-,11+,12-,13?,14-,15-,16+,17?,18-,20?,21?;;/m1../s1 |
InChI Key |
JBEJXNWZBGTDKN-OJBGRLICSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Isomeric SMILES |
C1C([C@H]([C@H](C(C1N)OC2[C@H]([C@H](C(C(O2)CN)O)O)N)OC3[C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Synonyms |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol](/img/structure/B1232795.png)

![1-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B1232797.png)
